molecular formula C17H17ClN2O2 B2823873 N'-(4-chlorophenyl)-N-(3-phenylpropyl)oxamide CAS No. 898348-11-3

N'-(4-chlorophenyl)-N-(3-phenylpropyl)oxamide

Cat. No. B2823873
CAS RN: 898348-11-3
M. Wt: 316.79
InChI Key: WCEKOWDWBBARMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-chlorophenyl)-N-(3-phenylpropyl)oxamide, also known as CPP or CPPene, is a small molecule inhibitor that has gained significant attention in the field of cancer research. CPPene has been shown to have a potent anti-cancer effect in vitro and in vivo, making it a promising candidate for cancer therapy.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : A study by Demir et al. (2016) synthesized a compound similar to N'-(4-chlorophenyl)-N-(3-phenylpropyl)oxamide and analyzed its crystal structure, vibrational frequencies, and electronic properties through X-ray diffraction, IR, NMR, and UV–Vis spectra. The study explored its molecular electrostatic potential and non-linear optical properties, demonstrating its potential in material science for optical applications (Demir et al., 2016).

Applications in Catalysis

  • Oxidative Removal of Contaminants : Jin et al. (2018) investigated a novel catalyst system based on a related compound for the degradation of 4-chlorophenol, using hydrogen peroxide under mild alkaline conditions. This study highlights the compound's potential in environmental applications, particularly in the treatment of water contaminants (Jin et al., 2018).

Antimicrobial Applications

  • Antimicrobial Agents : Desai et al. (2011) synthesized a series of compounds related to N'-(4-chlorophenyl)-N-(3-phenylpropyl)oxamide, evaluating their in vitro antibacterial and antifungal activities. This research suggests the potential of these compounds in developing new antimicrobial agents (Desai et al., 2011).

Antiallergy and Anticancer Research

  • Antiallergy Activity : Hargrave et al. (1983) explored the antiallergy activity of N-(4-substituted-thiazolyl)oxamic acid derivatives, demonstrating their significant potency in rat PCA models compared to existing treatments. This points to the utility of structurally related compounds in developing new antiallergy medications (Hargrave et al., 1983).

  • Anticancer Activity : Zheng et al. (2015) synthesized dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands, including a compound related to N'-(4-chlorophenyl)-N-(3-phenylpropyl)oxamide, and evaluated their in vitro anticancer activities. These complexes showed promise against tumor cell lines, highlighting potential applications in anticancer drug development (Zheng et al., 2015).

properties

IUPAC Name

N'-(4-chlorophenyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-8-10-15(11-9-14)20-17(22)16(21)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEKOWDWBBARMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chlorophenyl)-N-(3-phenylpropyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.